molecular formula C22H25FN2O B5968664 [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone

[2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone

Cat. No.: B5968664
M. Wt: 352.4 g/mol
InChI Key: SMKFPCBRGYDJEM-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone is a complex organic compound that features both indene and pyrrolidine moieties

Properties

IUPAC Name

[2-(dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O/c1-24(2)22(14-17-6-3-4-7-18(17)15-22)21(26)25-13-5-8-20(25)16-9-11-19(23)12-10-16/h3-4,6-7,9-12,20H,5,8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKFPCBRGYDJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC2=CC=CC=C2C1)C(=O)N3CCCC3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indene and pyrrolidine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as column chromatography and recrystallization. Automation and continuous flow reactors may also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, ketones, and substituted aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development .

Medicine

In medicine, [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for further preclinical and clinical studies .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to fields like polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-chlorophenyl)pyrrolidin-1-yl]methanone
  • [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-bromophenyl)pyrrolidin-1-yl]methanone
  • [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone

Uniqueness

The uniqueness of [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, for instance, can enhance its binding affinity to certain biological targets and improve its metabolic stability compared to its analogs.

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